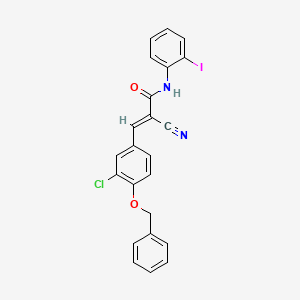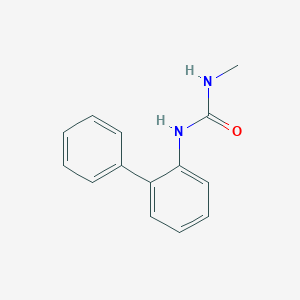![molecular formula C19H22N2O6S B7466242 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)
2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol, also known as DMSMP, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have potential therapeutic effects in the treatment of various diseases.
Wirkmechanismus
2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol can modulate the activity of various signaling pathways, leading to its observed therapeutic effects.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol has been shown to modulate the activity of various signaling pathways, leading to its observed biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol in scientific research is its potent inhibitory activity against protein tyrosine phosphatases. Additionally, 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol has been shown to exhibit low toxicity and high selectivity towards its target enzymes. However, one limitation of using 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol. One potential area of investigation is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its observed therapeutic effects. Finally, the development of more efficient synthesis methods and improved formulations could enhance the potential clinical applications of 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol.
Synthesemethoden
The synthesis of 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol involves the reaction of 2,6-dimethoxy-4-formylphenol with 4-morpholin-4-ylsulfonylaniline in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, 2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-17-11-14(12-18(26-2)19(17)22)13-20-15-3-5-16(6-4-15)28(23,24)21-7-9-27-10-8-21/h3-6,11-13,22H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCYHOGXVIJGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
